

# Application Notes: D&C Red No. 7 in Biological Staining

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## Compound of Interest

Compound Name: Red 7

Cat. No.: B1170729

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## Executive Summary

D&C Red No. 7 (also known as Lithol Rubine B or C.I. 15850) is a synthetic monoazo dye widely approved and used as a color additive in cosmetics, pharmaceuticals, and printing inks. Despite its strong coloring properties, a comprehensive review of scientific literature and supplier information reveals that D&C Red No. 7 is not a recognized or utilized stain in histological or cytological applications. Its chemical properties, particularly its formulation as a "lake" pigment, render it unsuitable for standard histological protocols that require dyes to be soluble in aqueous or alcoholic solutions to effectively penetrate and bind to tissue components.

These application notes provide a summary of the chemical properties of D&C Red No. 7, an explanation for its unsuitability in histology, and a hypothetical protocol for the evaluation of a novel dye for histological applications, using D&C Red No. 7 as an illustrative example.

## Dye Characteristics and Properties

The key physicochemical properties of D&C Red No. 7 are summarized below. These characteristics are critical in understanding its applications and limitations.

Property	Value / Description	Reference
Common Names	D&C Red No. 7, Lithol Rubine BK, C.I. Pigment Red 57:1	[1]
C.I. Number	15850	[2]
CAS Number	5281-04-9	[1]
Chemical Class	Monoazo Dye	[3]
Molecular Formula	C18H12CaN2O6S	[1]
Molecular Weight	424.44 g/mol	[1]
Form	Typically supplied as a calcium (or sometimes barium) salt, known as a "lake" pigment. Appears as a red powder.	[4]
Solubility	Insoluble in cold water and ethanol; slightly soluble in hot water. Often described as "miscible" or "dispersible" rather than truly soluble in oils and water.	[5]
Primary Applications	Color additive in cosmetics (e.g., lipsticks, nail polish), drugs (tablet coatings), and printing inks.	[3][4]

## Rationale for Unsuitability in Histological Staining

Histological staining relies on the ability of a dye to penetrate tissue sections and selectively bind to specific cellular or extracellular components based on charge or chemical affinity. The standard workflow involves a series of aqueous and alcohol-based solutions. D&C Red No. 7 is unsuitable for this process for the following reasons:

- **Insolubility:** As a "lake" pigment, D&C Red No. 7 is intentionally made insoluble in water and alcohols.[5] Histological stains must be soluble in their vehicle (typically water or ethanol) to

infiltrate the fixed tissue matrix and reach their target structures.

- **Particulate Nature:** Lake pigments are fine, insoluble powders dispersed in a medium.<sup>[5]</sup> In a histological context, these particles would likely sit on top of the tissue section rather than penetrating it, leading to non-specific deposits and obscuring cellular detail.
- **Lack of Specific Binding:** Research-grade histological dyes possess chemical functionalities that allow for specific binding to biological molecules (e.g., cationic dyes like hematoxylin binding to anionic nucleic acids). D&C Red No. 7 is designed as a general coloring agent and lacks the required specificity for differential staining of cellular components.<sup>[1]</sup>

## Hypothetical Protocol: Evaluation of a Novel Dye for Histology

While D&C Red No. 7 is not used in histology, the following protocol outlines a general workflow for how a researcher might test a new or unknown compound for its potential as a histological stain.

**Objective:** To determine if a novel dye (e.g., "Dye X," representing D&C Red No. 7) has potential for use as a histological stain on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

**Materials:**

- FFPE tissue sections (e.g., liver, kidney, or intestine) on charged slides
- Dye X (D&C Red No. 7) powder
- Solvents: Distilled water, 70% ethanol, 95% ethanol, 100% ethanol, Xylene
- Acids and Bases for pH adjustment (e.g., 1% Acetic Acid, 1% Ammonium Hydroxide)
- Standard counterstain (e.g., Hematoxylin or Eosin)
- Mounting medium and coverslips
- Light microscope

## Part 1: Solubility and Solution Preparation

- Solubility Testing:
  - Place 10 mg of Dye X into separate test tubes.
  - Add 1 mL of each of the following solvents to a respective tube: distilled water (cold), distilled water (hot, ~60°C), 70% ethanol, 95% ethanol, and 100% ethanol.
  - Vortex each tube for 30 seconds and observe for dissolution. Let stand for 10 minutes and observe again.
  - Expected Result for D&C Red No. 7: The dye will remain largely insoluble, forming a suspension.<sup>[5]</sup>
- Stock Solution Preparation:
  - Based on solubility tests, attempt to prepare a 1% (w/v) stock solution in the most effective solvent. If the dye is insoluble, proceed with a saturated solution after filtration or centrifugation to remove particulate matter. For this protocol, we will attempt a 1% solution in hot distilled water.
  - Heat 100 mL of distilled water to 60°C. Add 1 g of Dye X. Stir for 15 minutes.
  - Allow to cool and filter the solution to remove undissolved particles. The resulting colored filtrate is the working solution. Note the final color and transparency.

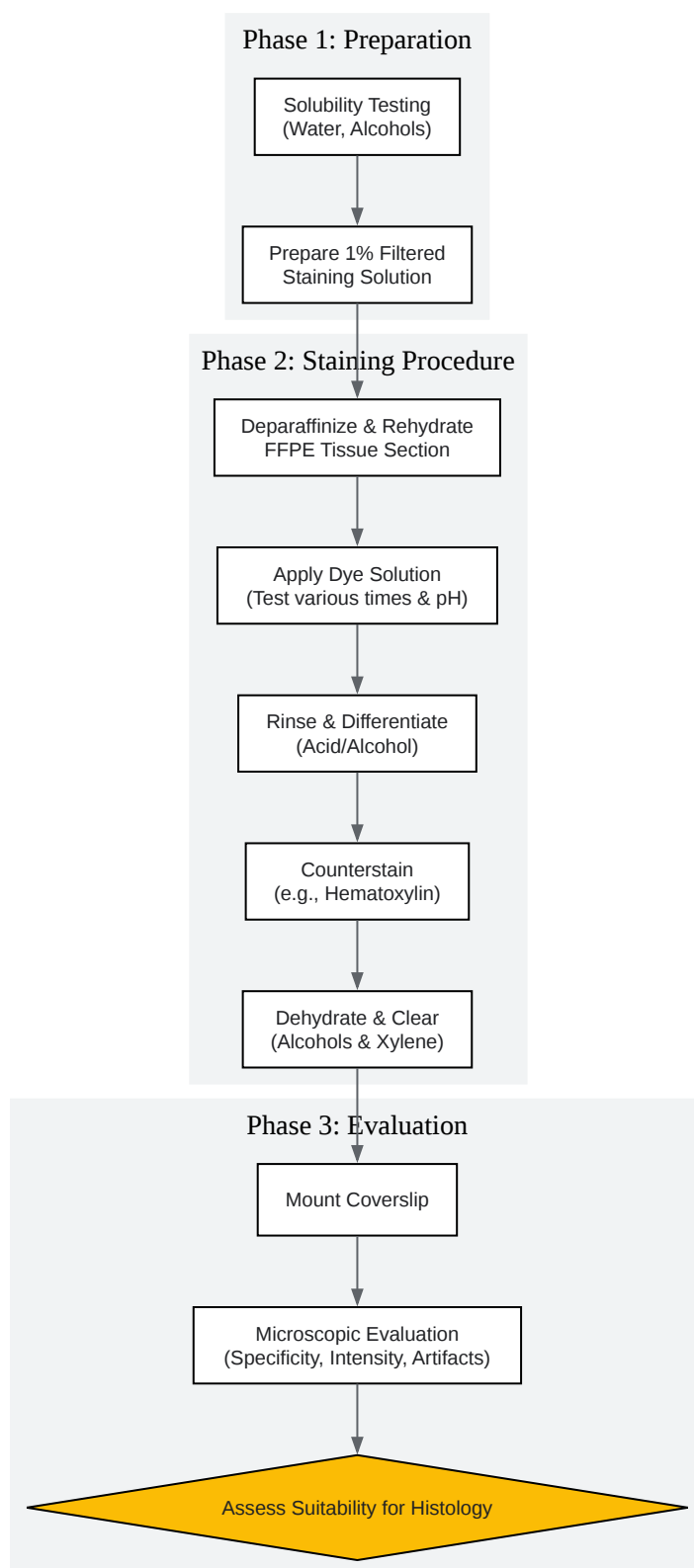
## Part 2: Trial Staining Protocol

- Deparaffinization and Rehydration:
  - Immerse slides in Xylene: 2 changes, 5 minutes each.
  - Immerse in 100% Ethanol: 2 changes, 3 minutes each.
  - Immerse in 95% Ethanol: 2 changes, 3 minutes each.
  - Immerse in 70% Ethanol: 1 change, 3 minutes.

- Rinse in running tap water: 5 minutes.
- Staining with Dye X:
  - Immerse slides in the prepared Dye X working solution.
  - Test a range of staining times: 1 minute, 5 minutes, and 15 minutes.
  - Optional: Test the effect of pH by adding a drop of 1% acetic acid or 1% ammonium hydroxide to the staining solution.
- Washing and Differentiation:
  - Rinse slides briefly in distilled water.
  - Differentiation (if overstaining occurs): Attempt to remove excess stain using a weak acid (e.g., 0.5% acetic acid) or alcohol (e.g., 70% ethanol), observing the slide microscopically.
- Counterstaining (Optional):
  - To provide context, stain one set of slides with a standard counterstain. If Dye X is red, a blue counterstain like Hematoxylin is appropriate.
  - Stain with Mayer's Hematoxylin for 3-5 minutes.
  - Rinse in water.
  - "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's Tap Water Substitute) for 1 minute.
  - Rinse in water.
- Dehydration and Mounting:
  - Dehydrate the slides through graded alcohols: 70%, 95%, 100% ethanol (2 minutes each).
  - Clear in Xylene: 2 changes, 3 minutes each.
  - Mount with a permanent mounting medium and apply a coverslip.

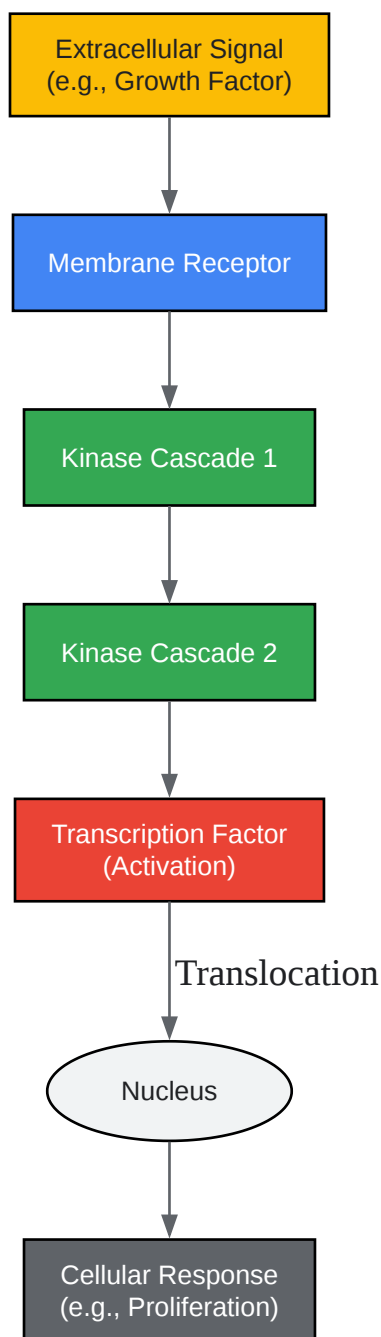
- Microscopic Evaluation:
  - Examine the slides under a light microscope.
  - Assess the intensity and localization of Dye X. Does it stain nuclei, cytoplasm, or extracellular matrix? Is the staining specific or diffuse? Is there evidence of particulate matter?

## Visualizations



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Caption: Workflow for evaluating a novel dye for histological staining.



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Caption: Generic signaling pathway for cellular response investigation.

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- To cite this document: BenchChem. [Application Notes: D&C Red No. 7 in Biological Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170729#application-of-d-c-red-no-7-in-histological-staining]

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